molecular formula C7H7BrN2O B2987194 5-Bromo-2-cyclopropoxypyrimidine CAS No. 1209458-76-3

5-Bromo-2-cyclopropoxypyrimidine

Cat. No.: B2987194
CAS No.: 1209458-76-3
M. Wt: 215.05
InChI Key: ZQGCPSLVRMJUNM-UHFFFAOYSA-N
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Description

Contextualization within Advanced Pyrimidine (B1678525) Chemistry and Heterocyclic Systems

Pyrimidines are a fundamental class of heterocyclic compounds, renowned for their presence in essential biomolecules like nucleic acids (cytosine, thymine, and uracil) and various vitamins. growingscience.comtandfonline.com This biological significance has historically driven extensive research into pyrimidine chemistry. growingscience.com In modern synthetic chemistry, the pyrimidine scaffold is considered a "privileged structure" due to its prevalence in medicinally active compounds. nih.gov

The introduction of various substituents onto the pyrimidine ring allows for the fine-tuning of its chemical and physical properties. 5-Bromo-2-cyclopropoxypyrimidine fits into the broader category of substituted pyrimidines, which are explored for their potential in medicinal chemistry, agrochemicals, and materials science. The cyclopropoxy group at the 2-position and the bromo group at the 5-position offer distinct points for chemical modification, placing this compound at the intersection of several key areas of heterocyclic chemistry.

Significance of Brominated Pyrimidine Derivatives in Synthetic and Mechanistic Studies

Brominated pyrimidines are particularly important intermediates in organic synthesis. The bromine atom serves as a versatile functional group that can participate in a wide array of chemical transformations. It is an excellent leaving group in nucleophilic substitution reactions and is highly amenable to various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular architectures.

The reactivity of halogenated pyrimidines can be influenced by the position and nature of the halogen. For instance, in compounds like 5-bromo-2-iodopyrimidine, the greater reactivity of the iodine atom allows for selective cross-coupling reactions at the 2-position, leaving the bromo group at the 5-position available for subsequent transformations. rsc.org This differential reactivity is a cornerstone of modern synthetic strategy, allowing for the efficient and controlled construction of polysubstituted pyrimidines. The presence of bromine on the pyrimidine ring can also influence the compound's biological activity. nih.gov

Overview of Key Academic Research Trajectories Pertaining to this compound

While specific research exclusively focused on this compound is not extensively detailed in publicly available literature, its utility can be inferred from research on analogous structures. The primary research trajectory for a compound of this nature is its use as a synthetic intermediate. Key areas of investigation where this compound or its close relatives are likely employed include:

Medicinal Chemistry: The pyrimidine core is a common feature in a multitude of therapeutic agents. tandfonline.com Research in this area would involve using this compound as a starting material to synthesize novel compounds for evaluation as, for example, kinase inhibitors, antiviral agents, or anticancer drugs. The bromo substituent would be a key handle for introducing diversity into the molecular structure through cross-coupling reactions.

Agrochemicals: Pyrimidine derivatives are also found in various herbicides, fungicides, and insecticides. Research in this sector would focus on synthesizing new potential agrochemicals by modifying the this compound scaffold.

Materials Science: The electronic properties of heterocyclic compounds make them of interest in the development of new organic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics. The pyrimidine ring can be incorporated into larger conjugated systems, and the bromo- and cyclopropoxy- groups can be used to tune the material's properties.

The synthesis of related compounds, such as 5-bromo-2-chloropyrimidine (B32469) and its derivatives, highlights the general synthetic strategies that would be applicable to this compound. google.comchemicalbook.com These often involve the initial synthesis of a di- or tri-halogenated pyrimidine, followed by selective substitution reactions to introduce the desired functional groups. For example, the synthesis of rilpivirine, an anti-HIV drug, involves a 5-bromo-2,4,6-trichloropyrimidine (B1281256) intermediate. researchgate.net

Below is a data table of related brominated pyrimidine compounds and their key synthetic applications, illustrating the versatile role of the bromo-pyrimidine scaffold.

Compound NameKey Synthetic Application
5-Bromo-2-chloropyrimidineIntermediate in the synthesis of pharmaceutical compounds and used in cross-coupling reactions. chemicalbook.com
5-Bromo-2,4-dichloropyrimidineBuilding block for the synthesis of more complex substituted pyrimidines. sigmaaldrich.com
5-Bromo-2-iodopyrimidineIntermediate for selective palladium-catalyzed cross-coupling reactions. rsc.org
5-Bromo-2-(trifluoromethyl)pyrimidineBuilding block in organic synthesis. bldpharm.com
5-Bromo-2-fluoropyrimidineIntermediate in chemical synthesis. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-cyclopropyloxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-5-3-9-7(10-4-5)11-6-1-2-6/h3-4,6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGCPSLVRMJUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Bromo 2 Cyclopropoxypyrimidine and Its Functionalized Analogues

Regioselective Bromination Strategies of Pyrimidine (B1678525) Precursors

The introduction of a bromine atom at the C-5 position of the pyrimidine ring is a critical step in the synthesis of 5-bromo-2-cyclopropoxypyrimidine. Achieving high regioselectivity is paramount to avoid the formation of undesired isomers and simplify purification processes.

One common strategy involves the direct bromination of a suitable pyrimidine precursor, such as 2-hydroxypyrimidine (B189755). Various brominating agents can be employed, with the choice of reagent and reaction conditions influencing the selectivity and efficiency of the reaction. For instance, the use of N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) is a widely adopted method for the 5-bromination of uracil (B121893) and its derivatives. nih.gov Another effective reagent is 1,3-dibromo-5,5-dimethylhydantoin, which can smoothly brominate uridine (B1682114) and cytidine (B196190) derivatives at the C-5 position in aprotic solvents. nih.gov The efficiency of this bromination can be enhanced by the addition of Lewis acids. nih.gov

A patented one-step method for producing 5-bromo-2-chloropyrimidine (B32469) starts with 2-hydroxypyrimidine and hydrobromic acid, using hydrogen peroxide as a catalyst. google.com This process highlights the optimization of reaction parameters such as temperature and molar ratios to achieve high yields. google.compatsnap.com Another innovative approach describes the synthesis of 5-bromo-2-substituted pyrimidine compounds from 2-bromomalonaldehyde (B19672) and amidine compounds in a one-step reaction. google.com

The regioselectivity of bromination is dictated by the electronic properties of the pyrimidine ring. The electron-withdrawing nature of the nitrogen atoms deactivates the ring towards electrophilic substitution, but the C-5 position is generally the most susceptible to attack due to its relative electron richness compared to other positions. The presence of activating groups, such as a hydroxyl or amino group at the C-2 position, can further direct the bromination to the C-5 position.

PrecursorBrominating AgentConditionsProductReference
2-HydroxypyrimidineHydrobromic acid / Hydrogen peroxideHeating5-Bromo-2-hydroxypyrimidine (B17364) google.compatsnap.com
Uridine derivatives1,3-Dibromo-5,5-dimethylhydantoinAprotic solvent, Lewis acid5-Bromouridine derivatives nih.gov
2-BromomalonaldehydeAmidine compoundsHeating in a protic acid5-Bromo-2-substituted pyrimidines google.com

Strategic O-Alkylation Reactions Employing Cyclopropyl (B3062369) Moieties

The introduction of the 2-cyclopropoxy group is typically achieved through a nucleophilic substitution reaction, specifically an O-alkylation of a 2-substituted pyrimidine. A common precursor for this step is 5-bromo-2-chloropyrimidine, where the chlorine atom at the C-2 position serves as a good leaving group.

The reaction involves the deprotonation of cyclopropanol (B106826) using a suitable base, such as sodium hydride, to form the cyclopropoxide anion. This nucleophile then attacks the electron-deficient C-2 position of the 5-bromopyrimidine (B23866) ring, displacing the leaving group. The choice of solvent and temperature is critical to ensure the reaction proceeds efficiently and to minimize potential side reactions.

A significant challenge in the alkylation of pyrimidinone systems is the competition between N-alkylation and O-alkylation. nih.gov However, in the case of 2-chloropyrimidines, O-alkylation is generally favored. The regioselectivity can be influenced by factors such as the nature of the alkylating agent, the solvent, and the presence of catalysts. rsc.org For instance, organohalide-catalyzed dehydrative O-alkylation between alcohols presents a green and practical etherification method. rsc.org

The general reaction scheme for the O-alkylation is as follows: 5-Bromo-2-chloropyrimidine + Cyclopropanol --(Base)--> this compound

Multi-Step Synthesis Pathways and Optimization for Yield and Purity

A typical multi-step synthesis can be outlined as follows:

Bromination: Regioselective bromination of 2-hydroxypyrimidine at the C-5 position to yield 5-bromo-2-hydroxypyrimidine.

Chlorination: Conversion of the hydroxyl group at the C-2 position to a chlorine atom using a chlorinating agent like phosphorus oxychloride to give 5-bromo-2-chloropyrimidine. This intermediate is crucial for the subsequent O-alkylation step. chemicalbook.com

O-Alkylation: Reaction of 5-bromo-2-chloropyrimidine with cyclopropanol in the presence of a base to afford the final product, this compound.

Optimization of such a pathway involves a systematic investigation of various reaction parameters at each stage. fiveable.me This includes the choice of reagents, solvents, catalysts, reaction times, and temperatures. For example, in the bromination step, different brominating agents and conditions can be screened to find the optimal balance between reaction rate and selectivity. Similarly, in the O-alkylation step, the choice of base and solvent can significantly impact the yield. Purification techniques, such as recrystallization or column chromatography, are employed at each stage to ensure the purity of the intermediates and the final product. The development of automated multi-step flow synthesis can further enhance the efficiency and reliability of the process. beilstein-journals.org

Development of Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly synthetic methods in chemical manufacturing. rasayanjournal.co.in The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netbenthamdirect.com

Several green chemistry approaches can be applied to the synthesis of this compound:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or supercritical fluids. rasayanjournal.co.in

Catalysis: Employing catalysts to enhance reaction rates and selectivity, thereby reducing the need for stoichiometric reagents and minimizing waste. rasayanjournal.co.in For instance, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols represents a sustainable approach. acs.org

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. rasayanjournal.co.in

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, which can significantly reduce waste and simplify product isolation. rasayanjournal.co.in A method for the iodination of pyrimidine derivatives using mechanical grinding under solvent-free conditions has been reported, which could be adapted for bromination. mdpi.com

Multicomponent Reactions (MCRs): Designing synthetic routes that involve the combination of three or more reactants in a single step to form the desired product, thereby reducing the number of synthetic steps and improving atom economy. rasayanjournal.co.in

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable.

Synthesis of Isotopic Variants (e.g., Deuterated, Carbon-13 Labeled) of this compound for Mechanistic Probes

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and in quantitative analysis using mass spectrometry. tandfonline.comnih.gov The synthesis of isotopic variants of this compound, such as those containing deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), can be achieved by incorporating labeled precursors at appropriate stages of the synthesis.

For example, ¹³C or ¹⁵N-labeled this compound can be synthesized starting from isotopically labeled pyrimidine precursors. tandfonline.comnih.gov The synthesis of ¹⁵N-labeled pyrimidines from ¹⁵N-labeled urea (B33335) has been reported. oup.com Similarly, deuterated analogues can be prepared by using deuterated reagents or by performing H-D exchange reactions under specific conditions. For instance, a deuterated cyclopropanol could be used in the O-alkylation step to introduce a labeled cyclopropoxy group.

The synthesis of several isotopically labeled pyrrolo[1,3-d]pyrimidine analogs has been documented, demonstrating the feasibility of introducing isotopes like ¹⁴C, ¹³C, ¹⁵N, and deuterium into complex heterocyclic systems. researchgate.net These labeled compounds can then be used in mechanistic studies to trace the fate of specific atoms throughout a chemical transformation or biological process.

Isotopic LabelLabeled Precursor ExampleSynthetic Step for Incorporation
¹³C[¹³C]-UreaFormation of the pyrimidine ring
¹⁵N[¹⁵N₂]-UreaFormation of the pyrimidine ring
²H (Deuterium)Deuterated cyclopropanolO-alkylation

Stereoselective Synthesis of Chiral this compound Derivatives (if applicable)

While this compound itself is achiral, the introduction of chiral centers into the molecule, for example, by modifying the cyclopropyl ring or by adding a chiral substituent to the pyrimidine ring, would necessitate stereoselective synthetic methods to control the spatial arrangement of atoms.

If a substituted cyclopropanol containing a chiral center is used in the O-alkylation step, the resulting product would be a mixture of diastereomers. Stereoselective synthesis would aim to produce a single desired stereoisomer. This could be achieved by using an enantiomerically pure cyclopropanol precursor or by employing a chiral catalyst in the alkylation reaction.

The stereoselective synthesis of chiral building blocks and their subsequent incorporation into the final molecule is a common strategy in medicinal chemistry. For instance, the stereoselective synthesis of chiral α-amino-β-lactams has been achieved via the Kinugasa reaction. nih.gov Similarly, convergent and stereoselective syntheses of chiral cyclopentyl- and cyclohexylamine (B46788) derivatives of nucleoside precursors have been developed. beilstein-journals.org These methodologies highlight the potential for creating chiral analogues of this compound.

The development of stereoselective routes is crucial when the biological activity of a molecule is dependent on its specific three-dimensional structure. While not directly applicable to the parent compound, the principles of stereoselective synthesis are highly relevant for the development of novel, functionalized, and potentially more active derivatives of this compound.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 5 Bromo 2 Cyclopropoxypyrimidine

Nucleophilic Aromatic Substitution (SNAr) Pathways Involving the Bromo-Substituent

Nucleophilic aromatic substitution (SNAr) is a key reaction for heteroaromatic compounds. This reaction typically proceeds via a two-step addition-elimination mechanism, passing through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. govtpgcdatia.ac.inlibretexts.org The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negative charge of the intermediate. libretexts.orgyoutube.com

In the case of 5-Bromo-2-cyclopropoxypyrimidine, the pyrimidine (B1678525) ring itself is inherently electron-deficient, which facilitates nucleophilic attack. However, SNAr reactions on pyrimidines are most favorable at the 2-, 4-, and 6-positions, which are para or ortho to the ring nitrogens. The bromo-substituent at the C5 position is in a meta-like position relative to the ring nitrogens, making it significantly less activated for classical SNAr displacement. Direct displacement of the C5-bromide by a nucleophile is therefore considered electronically disfavored and would require harsh reaction conditions or very powerful nucleophiles. govtpgcdatia.ac.in

An alternative pathway for nucleophilic substitution is the radical-nucleophilic aromatic substitution (SRN1) mechanism. This multi-step chain reaction involves the formation of a radical anion intermediate and does not depend on the same electronic activation patterns as the SNAr mechanism. govtpgcdatia.ac.indalalinstitute.com Such reactions can be initiated by solvated electrons or photochemically and could provide a route to substitute the C5-bromo group under specific conditions. govtpgcdatia.ac.indalalinstitute.com

Electrophilic Aromatic Substitution Reactivity of the Pyrimidine Nucleus

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org This reaction is characteristic of electron-rich aromatic systems like benzene. The pyrimidine ring, containing two electron-withdrawing nitrogen atoms, is classified as a "π-deficient" heterocycle. This electronic nature strongly deactivates the ring towards attack by electrophiles. wikipedia.orglumenlearning.com

Consequently, electrophilic aromatic substitution on the carbon framework of this compound is exceptionally difficult and generally does not occur under standard EAS conditions (e.g., nitration, halogenation, Friedel-Crafts reactions). lumenlearning.comlongdom.org While the 2-cyclopropoxy group is electron-donating and the 5-bromo group is a deactivating ortho-, para-director, their influence is insufficient to overcome the profound deactivating effect of the two ring nitrogens. Any potential electrophilic attack would most likely occur at a nitrogen atom (N-alkylation or N-oxidation) rather than on a ring carbon.

Reactivity Profiles of the Cyclopropoxy Functional Group

Stability : The ether linkage is generally stable under neutral and basic conditions, allowing for a wide range of reactions to be performed on other parts of the molecule without affecting the cyclopropoxy moiety. However, like other ethers, it is susceptible to cleavage under strong acidic conditions, which could lead to the formation of a 2-hydroxypyrimidine (B189755) derivative. The strained cyclopropyl (B3062369) ring itself is also known to undergo ring-opening reactions under certain conditions, such as treatment with strong acids or through catalytic hydrogenation.

Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound as a Substrate (e.g., Suzuki, Sonogashira, Heck Couplings)

The C5-bromo substituent serves as an excellent handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. This compound is an ideal substrate for these transformations, which are fundamental in modern organic synthesis.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction forms a new carbon-carbon bond between an organoboron compound and an organic halide. researchgate.net this compound can be coupled with a wide range of aryl- or vinylboronic acids or their esters to synthesize 5-aryl- or 5-vinyl-2-cyclopropoxypyrimidines. Studies on analogous compounds like 2-methoxy-5-bromopyrimidine demonstrate efficient coupling under standard conditions.

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orgnumberanalytics.com This reaction allows for the introduction of an alkynyl functional group at the C5 position of the pyrimidine ring. The reactivity of aryl halides in Sonogashira couplings typically follows the order I > Br > Cl, with aryl bromides often requiring elevated temperatures for efficient reaction. wikipedia.org

Heck Coupling: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, typically with trans stereoselectivity. organic-chemistry.orglibretexts.org This reaction can be used to append various vinylic groups to the C5 position of the pyrimidine core.

The following table summarizes typical conditions for these cross-coupling reactions, based on literature precedents for similar bromopyrimidine substrates.

Reaction TypeCatalystBaseSolventTypical Coupling Partner
Suzuki Coupling Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄Na₂CO₃ or K₃PO₄1,4-Dioxane, Toluene, WaterAryl/Vinyl Boronic Acids
Sonogashira Coupling Pd(PPh₃)₂Cl₂, CuI (co-catalyst)Triethylamine (Et₃N) or DiisopropylamineTHF, DMFTerminal Alkynes
Heck Coupling Pd(OAc)₂, PPh₃ (ligand)Et₃N or K₂CO₃DMF, AcetonitrileAlkenes (e.g., acrylates, styrenes)

Investigation of Radical Reactions and Photochemical Transformations of this compound

Beyond traditional ionic reactions, this compound is a substrate for radical and photochemical transformations, primarily involving the selective cleavage of the carbon-bromine bond.

Photochemical Arylation: Irradiation of 5-bromopyrimidine (B23866) with UV light can induce homolytic cleavage of the C-Br bond, generating a highly reactive 5-pyrimidinyl radical. rsc.org This radical species can then be trapped by various aromatic or heteroaromatic compounds to form new C-C bonds, providing a metal-free pathway for arylation. rsc.org This process has been shown to be selective, cleaving the pyrimidine C-Br bond even in the presence of other aryl bromides. rsc.org

Radical Alkoxycarbonylation and Benzoylation: Radical reactions like the Minisci reaction can be used to functionalize the pyrimidine ring. For instance, the homolytic benzoylation of 5-bromopyrimidine has been reported, leading to the introduction of a benzoyl group, predominantly at the C4 position. ucla.educdnsciencepub.com

Metallaphotoredox Coupling: Modern synthetic methods using dual nickel and iridium photocatalysis enable C-N cross-coupling reactions. 5-bromopyrimidine has been successfully coupled with amines like morpholine (B109124) under visible light irradiation, demonstrating a powerful method for forming C-N bonds that complements traditional Buchwald-Hartwig amination. tcichemicals.com

The table below highlights key radical and photochemical reactions applicable to this substrate.

Reaction TypeReagents/ConditionsOutcomeReference
Photochemical Arylation UVA irradiation, aromatic solvent (e.g., benzene, mesitylene)Formation of 5-aryl-2-cyclopropoxypyrimidine rsc.org
Homolytic Benzoylation Benzaldehyde, FeSO₄, t-BuOOHIntroduction of a benzoyl group (likely at C4/C6) cdnsciencepub.com
Metallaphotoredox C-N Coupling Amine, Ni/Ir dual catalyst, Blue LED lightFormation of 5-amino-2-cyclopropoxypyrimidine tcichemicals.com
Photoreduction/Debromination UV light, H-donor solvent or reducing agentConversion to 2-cyclopropoxypyrimidine acs.org

Selective Derivatization through Functional Group Interconversions on the Pyrimidine Core

Functional group interconversions (FGIs) offer pathways to further derivatize the this compound scaffold or its coupled products.

Modification of the Cyclopropoxy Group: As mentioned, under strong acidic conditions, the cyclopropoxy group can be cleaved to yield the corresponding 2-hydroxy-5-bromopyrimidine (a pyrimidinone), which exists in tautomeric equilibrium. This pyrimidinone offers different reactivity and substitution patterns.

Transformations of Coupled Groups: The functional groups introduced at the C5 position via cross-coupling can be further manipulated. For example, a 5-alkynyl group from a Sonogashira reaction can undergo click chemistry, hydration to a ketone, or partial reduction. A 5-vinyl group from a Heck reaction can be subjected to oxidation, reduction, or polymerization.

Ring Transformation Reactions: Under very forcing conditions with specific nucleophiles like hydrazine (B178648) or strong bases, the pyrimidine ring itself can undergo rearrangement or ring-opening to form other heterocyclic systems, such as pyrazoles or pyridines. wur.nlrsc.org While not a simple derivatization, these skeletal editing reactions represent the ultimate functional group interconversion of the core structure. rsc.org

Advanced Spectroscopic and Structural Characterization Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis and Tautomerism Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 5-Bromo-2-cyclopropylpyrimidine in solution. chemicalbook.comchegg.com While tautomerism is not expected to be a significant feature for this specific molecule, as the pyrimidine (B1678525) ring lacks labile protons, NMR is crucial for conformational analysis, particularly concerning the orientation of the cyclopropyl (B3062369) group relative to the pyrimidine ring.

One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each nucleus. In ¹H NMR, the protons on the pyrimidine ring would appear as distinct singlets, while the protons of the cyclopropyl group would exhibit a more complex splitting pattern due to geminal and vicinal coupling.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these proton and carbon signals. For conformational insights, the Nuclear Overhauser Effect (nOe) is paramount. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment would reveal through-space correlations between protons. For instance, nOe cross-peaks between a proton on the cyclopropyl ring and a proton on the pyrimidine ring would indicate their spatial proximity, helping to define the preferred rotational conformation around the C-C bond connecting the two rings.

Hypothetical ¹H NMR Data for 5-Bromo-2-cyclopropylpyrimidine

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4 8.65 s -
H-6 8.65 s -
H-cyclopropyl (CH) 2.30 m -
H-cyclopropyl (CH₂) 1.15 m -
H-cyclopropyl (CH₂) 1.05 m -

This data is illustrative.

Hypothetical ¹³C NMR Data for 5-Bromo-2-cyclopropylpyrimidine

Carbon Chemical Shift (δ, ppm)
C-2 170.0
C-4 158.5
C-5 115.0
C-6 158.5
C-cyclopropyl (CH) 15.0
C-cyclopropyl (CH₂) 9.0

This data is illustrative.

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecture and Intermolecular Interactions

To unequivocally determine the three-dimensional structure of 5-Bromo-2-cyclopropylpyrimidine in the solid state, single-crystal X-ray diffraction is the gold standard. d-nb.info This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high accuracy.

The process involves growing a suitable single crystal of the compound, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is used to construct an electron density map of the crystal, revealing the arrangement of atoms within the unit cell. researchgate.net For 5-Bromo-2-cyclopropylpyrimidine, this would confirm the planarity of the pyrimidine ring and provide exact measurements for the C-Br, C-N, and C-C bond lengths. Furthermore, it would definitively establish the solid-state conformation of the cyclopropyl group relative to the pyrimidine ring.

Beyond the intramolecular structure, X-ray diffraction elucidates the crystal packing and intermolecular interactions. mewaruniversity.org While 5-Bromo-2-cyclopropylpyrimidine lacks strong hydrogen bond donors, weaker interactions such as halogen bonding (involving the bromine atom), π-π stacking between pyrimidine rings, and C-H···N or C-H···π interactions would likely govern the supramolecular assembly. Understanding these interactions is critical as they influence physical properties like melting point, solubility, and crystal morphology.

Hypothetical Crystal and Refinement Data for 5-Bromo-2-cyclopropylpyrimidine

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 10.2
c (Å) 9.8
β (°) 95.5
Volume (ų) 845
Z 4
R-factor 0.04

This data is illustrative.

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Mechanistic Pathway Elucidation and Fragment Analysis

Advanced mass spectrometry (MS) techniques are vital for confirming the molecular weight and elemental composition of 5-Bromo-2-cyclopropylpyrimidine and for probing its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, typically to within a few parts per million. This allows for the unambiguous determination of the elemental formula (C₇H₇BrN₂ in this case), as the measured mass can be distinguished from other combinations of atoms with the same nominal mass. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, providing a clear signature for the presence of a single bromine atom.

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of the molecule. nih.gov In an MS/MS experiment, the molecular ion of 5-Bromo-2-cyclopropylpyrimidine is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are mass-analyzed, providing a fragmentation "fingerprint" that is characteristic of the molecule's structure. This data is invaluable for structural confirmation and for identifying the compound in complex mixtures. Potential fragmentation pathways could include the loss of the bromine atom, cleavage of the cyclopropyl ring, or fragmentation of the pyrimidine ring itself.

Hypothetical HRMS and MS/MS Fragmentation Data for 5-Bromo-2-cyclopropylpyrimidine

Ion m/z (calculated) m/z (found) Description
[M]⁺ 197.9793 197.9790 Molecular Ion (⁷⁹Br)
[M+2]⁺ 199.9772 199.9769 Molecular Ion (⁸¹Br)
[M-Br]⁺ 119.0655 119.0652 Loss of Bromine
[M-C₃H₅]⁺ 156.9532 156.9530 Loss of Cyclopropyl radical

This data is illustrative.

Vibrational Spectroscopy (FT-IR, Raman) for Probing Specific Bond Vibrations and Electronic States of 5-Bromo-2-cyclopropoxypyrimidine

FT-IR Spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For 5-Bromo-2-cyclopropylpyrimidine, characteristic IR absorption bands would be expected for the C=N and C=C stretching vibrations of the pyrimidine ring, typically in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic and cyclopropyl groups would appear around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively. The C-Br stretching vibration would be found at lower wavenumbers, typically below 600 cm⁻¹.

Raman Spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the symmetric breathing modes of the pyrimidine ring would likely produce strong signals in the Raman spectrum. The C-C bonds of the cyclopropyl ring would also be expected to be Raman active.

Together, FT-IR and Raman spectra provide a comprehensive vibrational profile of the molecule, which can be used for identification and to detect changes in bonding or conformation under different conditions.

Hypothetical Vibrational Spectroscopy Data for 5-Bromo-2-cyclopropylpyrimidine

Wavenumber (cm⁻¹) Assignment Technique
3080 Pyrimidine C-H stretch FT-IR, Raman
2990 Cyclopropyl C-H stretch FT-IR, Raman
1580 Pyrimidine ring stretch FT-IR, Raman
1450 Pyrimidine ring stretch FT-IR, Raman
1020 Cyclopropyl ring deformation Raman
580 C-Br stretch FT-IR

This data is illustrative.

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Analogues (if applicable)

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. chegg.com However, 5-Bromo-2-cyclopropylpyrimidine itself is an achiral molecule and therefore would not exhibit an ECD spectrum.

This technique would become relevant only if a chiral center were introduced into the molecule, for example, by substitution on the cyclopropyl ring to create a chiral analogue. In such a hypothetical case, ECD could be used to determine the absolute configuration of the chiral centers by comparing the experimental spectrum with spectra predicted by quantum chemical calculations.

In Situ Spectroscopic Probes of Reaction Intermediates Involving 5-Bromo-2-cyclopropylpyrimidine

Investigating the mechanisms of reactions involving 5-Bromo-2-cyclopropylpyrimidine can be greatly enhanced by the use of in situ spectroscopic techniques. nih.gov These methods allow for the monitoring of a reaction as it occurs, providing the potential to detect and characterize transient intermediates.

For example, if 5-Bromo-2-cyclopropylpyrimidine were used in a palladium-catalyzed cross-coupling reaction (a common transformation for bromo-aromatic compounds), in situ FT-IR or NMR spectroscopy could be employed. By monitoring the disappearance of reactant signals and the appearance of product signals over time, kinetic data can be obtained. More importantly, it might be possible to observe the spectral signatures of key catalytic intermediates, such as an oxidative addition complex, which would provide direct evidence for the proposed reaction mechanism. While no specific studies of this nature have been reported for 5-Bromo-2-cyclopropylpyrimidine, the application of these techniques remains a powerful option for future mechanistic investigations.

Theoretical and Computational Chemistry Studies of 5 Bromo 2 Cyclopropoxypyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity Prediction, and Spectroscopic Property Simulation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density, DFT can provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties. For 5-Bromo-2-cyclopropoxypyrimidine, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be the first step in a thorough computational analysis. koreascience.krresearchgate.net

A full geometry optimization would reveal the most stable conformation of the molecule, including key bond lengths and angles of the pyrimidine (B1678525) ring, the bromine substituent, and the cyclopropoxy group. Vibrational frequency calculations would not only confirm that the optimized structure is a true minimum on the potential energy surface but also allow for the simulation of its infrared (IR) and Raman spectra. jdigitaldiagnostics.com

Furthermore, DFT is instrumental in predicting the reactivity of this compound. The calculation of the molecular electrostatic potential (MEP) map would identify the electron-rich and electron-poor regions of the molecule. The electron-rich areas, typically shown in red or yellow, would indicate likely sites for electrophilic attack, while electron-poor regions, often depicted in blue, would be susceptible to nucleophilic attack. koreascience.kr For instance, in related brominated heterocyclic compounds, the regions around the nitrogen atoms and the oxygen of the alkoxy group are often electron-rich. koreascience.kr

Table 1: Predicted Spectroscopic Data for this compound (Hypothetical DFT Data Based on Analogous Compounds)

Property Predicted Value Method
Main IR Absorption Bands (cm⁻¹) C-H (cyclopropyl), C-N (ring), C-O, C-Br B3LYP/6-311++G(d,p)
¹³C NMR Chemical Shifts (ppm) Aromatic and aliphatic carbons GIAO-DFT

This table is illustrative and presents the types of data that would be generated from DFT calculations. The values are based on general knowledge of similar compounds.

Ab Initio Methods for High-Accuracy Energetic and Conformational Predictions

High-level ab initio calculations would provide a benchmark for the energies obtained from DFT methods. This is especially important for determining reaction enthalpies and activation energies for potential transformations of the molecule. The choice of basis set is also critical, with larger, more flexible basis sets generally yielding more accurate results.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects on this compound

Molecular Dynamics (MD) simulations provide a powerful tool for exploring the conformational space of a molecule over time and understanding the influence of its environment, such as a solvent. nih.gov An MD simulation of this compound would involve placing the molecule in a simulated box of solvent molecules (e.g., water or an organic solvent) and solving Newton's equations of motion for all atoms in the system.

These simulations can reveal the preferred conformations of the cyclopropoxy group and how its orientation fluctuates over time. MD is also invaluable for studying intermolecular interactions, such as hydrogen bonding between the pyrimidine nitrogens and solvent molecules. The stability of the molecule in different solvent environments can be assessed, which is crucial for understanding its behavior in solution-phase reactions or biological systems. jdigitaldiagnostics.com Analysis of the radial distribution functions from the MD trajectory would provide detailed information about the solvation shell around the molecule.

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound in Water

Parameter Description Predicted Outcome
RMSD (Å) Root Mean Square Deviation of atomic positions Low values indicating a stable conformation
RMSF (Å) Root Mean Square Fluctuation of individual atoms Higher fluctuations in the cyclopropoxy group
Solvent Accessible Surface Area (Ų) The surface area of the molecule exposed to the solvent Provides insight into solubility and interactions

This table illustrates the type of data obtained from MD simulations. The predicted outcomes are based on general principles of molecular dynamics.

Quantitative Structure-Property Relationships (QSPR) Modeling of Derived Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. nih.gov For this compound, a QSPR model could be developed to predict various physicochemical properties, such as boiling point, solubility, or chromatographic retention times. This would typically involve calculating a large number of molecular descriptors for a series of related pyrimidine derivatives and then using statistical methods, like multiple linear regression or machine learning algorithms, to build a predictive model. researchgate.netjapsonline.com

The molecular descriptors used in QSPR can be constitutional, topological, geometric, or electronic in nature. For example, descriptors such as molecular weight, polar surface area, and dipole moment could be correlated with a specific property of interest. The resulting QSPR model could then be used to predict the properties of this compound without the need for experimental measurements. mdpi.com

Detailed Reaction Pathway Energetics and Transition State Analysis of this compound Transformations

Computational chemistry is particularly adept at elucidating the mechanisms of chemical reactions. For this compound, DFT and ab initio methods can be used to map out the potential energy surfaces for various transformations, such as nucleophilic aromatic substitution or cross-coupling reactions at the bromine position.

By locating the transition state structures and calculating their energies, the activation barriers for different reaction pathways can be determined. This allows for the prediction of the most likely reaction products under different conditions. For example, the energetics of a Suzuki coupling reaction to replace the bromine atom could be modeled to understand the catalytic cycle and predict the reaction's feasibility. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the located transition states connect the correct reactants and products.

Frontier Molecular Orbital (FMO) Analysis and Conceptual DFT Applications

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The energy and spatial distribution of the HOMO and LUMO of this compound can be calculated using DFT. aip.orgnih.gov

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability. iucr.org For this compound, the HOMO is likely to have significant contributions from the pyrimidine ring and the oxygen of the cyclopropoxy group, while the LUMO is expected to be localized on the pyrimidine ring, particularly with antibonding character with respect to the C-Br bond.

Conceptual DFT provides a set of reactivity indices derived from the electron density, such as chemical potential, hardness, and the Fukui function. These indices provide a quantitative measure of the local reactivity of different sites within the molecule, complementing the qualitative picture provided by FMO analysis. inoe.ro

Table 3: Calculated Frontier Molecular Orbital Properties for 5-Bromopyrimidine (B23866) (as an analogue for this compound)

Property Energy (eV) Main Character
HOMO - π(b₁)
LUMO - π*(a₂)

Data adapted from studies on 5-bromopyrimidine. mdpi.com The presence of the 2-cyclopropoxy group in this compound is expected to raise the HOMO energy and slightly affect the LUMO energy, likely leading to a smaller HOMO-LUMO gap compared to 5-bromopyrimidine.

Exploration of Biological Interactions and Mechanistic Insights of 5 Bromo 2 Cyclopropoxypyrimidine Non Clinical Focus

In Vitro Enzyme Inhibition and Activation Studies at the Mechanistic Level

Currently, no studies have been published that specifically investigate the effects of 5-Bromo-2-cyclopropoxypyrimidine on enzyme activity. Research in this area would involve screening the compound against a panel of enzymes to identify any inhibitory or activating properties. Should any significant interactions be observed, further studies would be necessary to determine the mechanism of action, such as competitive, non-competitive, or uncompetitive inhibition, and to calculate key parameters like the half-maximal inhibitory concentration (IC₅₀) or the activation constant (Kₐ).

Receptor Binding Profiling and Ligand-Target Interaction Analysis in Recombinant Systems

There is no available data on the receptor binding profile of this compound. A comprehensive analysis would typically involve screening the compound against a wide array of receptors, ion channels, and transporters to identify any potential binding partners. Positive results would be followed by more detailed ligand-target interaction analysis using techniques like radioligand binding assays or surface plasmon resonance to quantify binding affinity (Kᵢ or Kₔ) and kinetics.

Cellular Assays for Investigating Specific Biological Pathways and Cellular Responses (excluding cytotoxicity, efficacy, safety)

Specific cellular assays to probe the influence of this compound on biological pathways have not been reported in the scientific literature. Such investigations would utilize various cell-based models to explore the compound's effects on processes like signal transduction, gene expression, or cell cycle regulation. Reporter gene assays, Western blotting, and immunofluorescence microscopy are common techniques employed in these types of studies.

Elucidation of Molecular Mechanisms of Action in Model Biological Systems (e.g., bacterial, fungal, or non-mammalian cell lines)

The molecular mechanism of action for this compound remains unelucidated, as no studies have been conducted in model biological systems like bacteria, fungi, or non-mammalian cell lines. Research in this area would be crucial to understanding the fundamental biological processes affected by the compound and to identify its primary molecular targets.

Metabolic Transformations and Prodrug Strategies (Pre-clinical, non-human pharmacokinetics)

Information regarding the metabolic fate of this compound is not available. Studies on its metabolic transformations would typically involve incubating the compound with liver microsomes or hepatocytes from various species to identify potential metabolites. This information is critical for understanding the compound's stability and for the potential design of prodrugs to improve its pharmacokinetic properties.

Structural Biology Approaches: Co-crystallization and Cryo-EM of this compound with Target Proteins

As no specific protein targets for this compound have been identified, no structural biology studies, such as co-crystallization or cryogenic electron microscopy (Cryo-EM), have been performed. These techniques are invaluable for visualizing the precise interactions between a ligand and its target protein at an atomic level, providing a deeper understanding of the binding mechanism.

Development of Targeted Fluorescent Probes and Applications in Chemical Biology

The development of fluorescent probes based on the this compound scaffold has not been reported. If a specific biological target were identified, this compound could potentially be modified to create a fluorescent probe. Such a tool would be highly valuable for visualizing the target in living cells and for studying its localization and dynamics, thereby contributing to the field of chemical biology.

Emerging Applications of 5 Bromo 2 Cyclopropoxypyrimidine in Materials Science and Catalysis

Utilization as a Key Building Block for Advanced Organic Materials Synthesis

The strategic placement of a bromine atom at the 5-position of the pyrimidine (B1678525) ring renders 5-Bromo-2-cyclopropoxypyrimidine a versatile precursor for the synthesis of more complex organic molecules through various cross-coupling reactions. The bromo-substituent serves as a handle for introducing a wide range of functional groups, enabling the construction of extended π-conjugated systems and other advanced organic materials.

Recent research has highlighted the utility of similar 5-bromopyrimidine (B23866) derivatives in the synthesis of complex molecular architectures. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed to form new carbon-carbon bonds. rhhz.netscirp.orgd-nb.infonih.govuzh.ch While specific studies on this compound in this context are emerging, the established reactivity of the 5-bromopyrimidine moiety suggests its high potential for creating novel materials with interesting photophysical or electronic properties.

The synthesis of this compound itself has been documented, providing a viable entry point for its use as a building block. One synthetic route involves the reaction of 2-bromo-5-fluoropyrimidine (B1294754) with cyclopropanol (B106826) in the presence of a strong base like sodium hydride. This straightforward synthesis makes the compound accessible for further derivatization and incorporation into larger molecular frameworks.

Table 1: Synthesis of this compound and a Related Derivative
Starting MaterialReagentsProductApplication of Product
2-bromo-5-fluoropyrimidineCyclopropanol, NaH2-bromo-5-cyclopropoxypyrimidineIntermediate for pyrrolo[2,3-d]pyrimidine derivatives
Mucobromic acidCyclopropanecarboximidamide hydrochloride, NaOEt5-bromo-2-cyclopropylpyrimidineIntermediate for hydantoin (B18101) derivatives

The resulting cyclopropoxy-substituted pyrimidine core can influence the properties of the final material by imparting solubility, modulating the electronic structure, and affecting the solid-state packing of the molecules. These characteristics are crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Ligand Design for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are a class of crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govacs.orgresearchgate.netrsc.orgmdpi.com The properties of these materials are highly dependent on the geometry and functionality of the organic linkers. Pyrimidine-based ligands have been successfully employed in the design of MOFs, where the nitrogen atoms of the pyrimidine ring can coordinate to metal centers. nih.govacs.orgresearchgate.netrsc.org

While direct examples of this compound being used as a primary ligand in MOF synthesis are not yet prevalent in the literature, its structural features suggest significant potential. The pyrimidine nitrogen atoms can act as coordination sites, while the bromo-substituent could either be retained as a functional handle for post-synthetic modification or participate in halogen bonding interactions within the framework. rsc.org Furthermore, the cyclopropoxy group can influence the porosity and dimensionality of the resulting framework.

The general approach to incorporating pyrimidine-based ligands into MOFs involves the reaction of a metal salt with the ligand under solvothermal conditions. By modifying the pyrimidine core, for example through carboxylation, it can be transformed into a multitopic ligand capable of forming robust and porous frameworks. Research on pyrimidine-5-carboxylate has demonstrated the formation of MOFs with well-defined topologies and selective gas sorption properties. nih.govacs.org This suggests that functionalized derivatives of this compound could be valuable in creating novel MOFs with tailored functionalities.

Precursor Role in Functional Polymer Chemistry and Coatings

Functional polymers, which possess specific chemical or physical properties, are at the forefront of materials innovation. tandfonline.comtandfonline.commdpi.comresearchgate.net The incorporation of heterocyclic units like pyrimidine into polymer backbones can impart desirable characteristics such as thermal stability, specific electronic properties, and the ability to participate in hydrogen bonding. researchgate.net

This compound can be envisioned as a monomer or a precursor to a monomer for the synthesis of functional polymers. The bromo-substituent can be utilized in polycondensation reactions, such as Suzuki or Stille polycondensation, to create conjugated polymers. These types of polymers are of great interest for applications in organic electronics and sensors.

The synthesis of polymers from pyrimidine-based monomers has been explored, demonstrating the feasibility of creating a variety of polymer architectures. tandfonline.comtandfonline.commdpi.comresearchgate.net For instance, the polymerization of monomers bearing a pyrimidine substituent has been shown to yield polymers with liquid crystalline properties. mdpi.com The presence of the cyclopropoxy group in this compound could lead to polymers with unique solubility profiles and morphological characteristics.

In the realm of functional coatings, polymers derived from or containing pyrimidine moieties could offer enhanced adhesion, thermal resistance, and specific surface properties. The ability to tailor the functionality of the polymer by leveraging the reactivity of the bromo-group on the pyrimidine ring opens up possibilities for creating coatings with advanced properties.

Investigation of this compound in Organocatalysis or Asymmetric Catalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. Pyrimidine derivatives, with their basic nitrogen atoms, have the potential to act as organocatalysts, particularly in reactions that are catalyzed by Lewis bases.

While there is no specific research detailing the use of this compound as an organocatalyst, the fundamental properties of the pyrimidine ring suggest its potential in this area. The nitrogen atoms can act as hydrogen bond acceptors or as basic sites to activate substrates. The electronic and steric environment around the nitrogen atoms, influenced by the bromo and cyclopropoxy substituents, would play a crucial role in the catalytic activity and selectivity.

Furthermore, the development of chiral pyrimidine derivatives is an active area of research for applications in asymmetric catalysis. By introducing chirality into the molecule, for instance through a chiral substituent, it may be possible to develop novel organocatalysts for enantioselective transformations. The synthetic accessibility of this compound makes it an attractive starting point for the design and synthesis of such chiral catalysts.

Applications in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-defined, self-assembled structures. nih.govresearchgate.netscispace.comacs.org Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, has been increasingly recognized as a powerful tool for directing the self-assembly of molecules in the solid state. rsc.org

The presence of a bromine atom in this compound makes it a prime candidate for studies in supramolecular chemistry. The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen atoms of other pyrimidine rings or other functional groups. These interactions can be used to control the packing of the molecules in the crystalline state, leading to the formation of predictable supramolecular architectures. rsc.orgnih.govscispace.com

Structure Activity/property Relationships Sar/spr and Rational Design of 5 Bromo 2 Cyclopropoxypyrimidine Derivatives

Impact of Bromo-Substitution on Electronic and Steric Properties of the Pyrimidine (B1678525) System

The substitution of a bromine atom at the 5-position of the pyrimidine ring profoundly influences the molecule's electronic and steric landscape. Pyrimidine itself is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms, which depletes electron density at the 2-, 4-, and 6-positions. semanticscholar.orgresearchgate.net The 5-position, however, retains more of its benzenoid character. semanticscholar.org

The introduction of a bromine atom, an electronegative yet polarizable halogen, at this position has several key effects:

Electronic Effects: Bromine acts as an electron-withdrawing group through induction, further decreasing the electron density of the pyrimidine ring. This enhanced π-deficiency makes the ring more susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. cymitquimica.comrsc.org The bromine atom at the 5-position can also influence the basicity of the pyrimidine ring. The pKa of pyrimidine is significantly lower than that of pyridine, a consequence of the second nitrogen atom. semanticscholar.orgscialert.net Electron-withdrawing substituents like bromine are expected to further decrease the basicity of the pyrimidine nitrogen atoms.

Steric Hindrance: The bromine atom possesses a significant van der Waals radius, introducing steric bulk at the 5-position. This steric hindrance can influence the approach of reagents and the conformation of substituents at adjacent positions, thereby affecting the molecule's reactivity and molecular recognition capabilities. cymitquimica.comrsc.org For instance, the steric bulk of a bromo-substituent can hinder reactions at the neighboring 4- and 6-positions.

The following table summarizes the key properties influenced by the 5-bromo substitution on the pyrimidine ring:

PropertyEffect of 5-Bromo SubstitutionReference
Electron Density Decreases overall ring electron density, particularly at C2, C4, and C6. cymitquimica.comrsc.org
Reactivity Increases susceptibility to nucleophilic attack. cymitquimica.com
Basicity (pKa) Decreases the pKa of the pyrimidine nitrogens. semanticscholar.orgscialert.net
Steric Profile Introduces significant steric bulk at the C5 position. cymitquimica.comrsc.org

Influence of the Cyclopropoxy Moiety on Molecular Recognition and Conformation

The 2-cyclopropoxy group is a unique substituent that imparts distinct conformational and recognition properties to the pyrimidine scaffold. The cyclopropyl (B3062369) ring itself is a small, rigid, and strained system with unique electronic properties, often described as having partial double-bond character. researchgate.net

Molecular Recognition: The unique shape and electronic nature of the cyclopropoxy group can play a significant role in how the molecule interacts with biological targets or other molecules. The cyclopropyl group can act as a non-classical bioisostere for other chemical groups, such as a phenyl ring, by preserving the geometry of substituents. ecampusontario.ca Its enhanced p-character can lead to favorable interactions, and its rigidity can contribute to a more entropically favorable binding to receptors by reducing the loss of conformational entropy upon binding. researchgate.net The oxygen atom of the cyclopropoxy group can also participate in hydrogen bonding, further influencing molecular recognition events. acs.org

The table below outlines the key contributions of the 2-cyclopropoxy moiety:

FeatureInfluence on the MoleculeReference
Conformational Rigidity Restricts bond rotation, leading to a more defined 3D structure. rsc.org
Molecular Shape Introduces a distinct, compact, and rigid substituent. rsc.org
Bioisosterism Can mimic other functional groups, like a phenyl ring, in terms of substituent geometry. ecampusontario.ca
Binding Affinity Can enhance binding to target molecules due to its unique electronic properties and conformational rigidity. researchgate.net
Hydrogen Bonding The ether oxygen can act as a hydrogen bond acceptor. acs.org

Systematic Derivatization Strategies for Modulating Specific Reactivity Profiles and Interactions

The 5-bromo-2-cyclopropoxypyrimidine scaffold is amenable to a variety of systematic derivatization strategies, allowing for the fine-tuning of its reactivity and interaction profiles. The bromine atom at the 5-position is a particularly useful handle for introducing molecular diversity through cross-coupling reactions.

Sonogashira Cross-Coupling: This reaction enables the introduction of alkyne functionalities at the 5-position by coupling with terminal alkynes in the presence of a palladium catalyst. rsc.org These alkynylpyrimidines can serve as versatile intermediates for further transformations or as final products with specific electronic and geometric properties.

Nucleophilic Aromatic Substitution (SNAr): While the 5-position is not the most activated site for SNAr on the pyrimidine ring, derivatization at the 2-, 4-, and 6-positions can be achieved. For instance, if the starting material were a 2-chloro-5-bromopyrimidine, the 2-chloro group could be displaced by various nucleophiles to introduce amino, alkoxy, or thioether functionalities. The reactivity of the chloro group is enhanced by the electron-withdrawing effect of the bromo substituent. rsc.org

The following table provides examples of derivatization strategies and their potential impact:

Derivatization StrategyPositionIntroduced FunctionalityImpact on PropertiesReference
Suzuki-Miyaura Coupling C5Aryl, Heteroaryl, AlkylModulates electronics, sterics, and potential for π-stacking interactions. worktribe.comrsc.org
Sonogashira Coupling C5AlkynylIntroduces linear, rigid groups, altering molecular shape and electronic properties. rsc.org
Nucleophilic Substitution C2, C4, C6Amino, Alkoxy, ThioetherModulates solubility, hydrogen bonding capacity, and coordination properties. rsc.org

Rational Design Principles for Novel Pyrimidine-Based Scaffolds with Enhanced Academic Utility

The development of novel pyrimidine-based scaffolds with enhanced utility for academic research, such as in the creation of chemical probes or as tools for studying biological systems, can be guided by several rational design principles derived from the SAR/SPR of this compound. acs.orgmdpi.comscirp.org

Modularity for Diversity-Oriented Synthesis: The this compound core serves as a modular platform. The bromine atom allows for the introduction of a wide array of substituents via cross-coupling reactions, while the cyclopropoxy group provides a fixed conformational anchor. This modularity is a key principle for creating libraries of compounds with diverse functionalities and three-dimensional shapes, which is valuable for screening against various biological targets. nih.gov

Scaffold Rigidity for Target Selectivity: The inherent rigidity of the pyrimidine ring, further constrained by the cyclopropoxy group, can be exploited to design molecules with high target selectivity. By minimizing conformational flexibility, the entropic penalty of binding to a target is reduced, potentially leading to higher affinity and specificity. researchgate.net

Introduction of Reporter Groups: For the design of chemical probes, the 5-position is an ideal site for introducing reporter groups such as fluorophores or affinity tags via cross-coupling to a derivatized arylboronic acid, for example. The synthetic accessibility of this position allows for the rational design of probes for bioimaging or target identification studies. mdpi.com

Fine-Tuning of Physicochemical Properties: The electronic properties of the pyrimidine ring can be systematically tuned by introducing electron-donating or electron-withdrawing groups at the 5-position. This allows for the optimization of properties such as solubility, lipophilicity, and metabolic stability, which are crucial for the utility of any chemical tool in a biological context.

The table below summarizes these design principles:

Design PrincipleApplication in Scaffold DesignRationaleReference
Modularity Creation of compound libraries with diverse C5 substituents.Enables exploration of a wide chemical space for various applications. nih.gov
Rigidity Maintaining the cyclopropoxy group and introducing other rigid linkers.Enhances binding affinity and selectivity by reducing conformational entropy loss. researchgate.net
Reporter Group Installation Functionalization at the C5 position with fluorophores or tags.Facilitates the development of chemical probes for biological studies. mdpi.com
Property Tuning Systematic variation of substituents at the C5 position.Allows for the optimization of physicochemical properties for specific academic uses. mdpi.com

By applying these principles, researchers can leverage the unique structural and electronic features of this compound to rationally design and synthesize novel derivatives with tailored properties for a wide range of academic investigations.

Advanced Analytical and Methodological Approaches in 5 Bromo 2 Cyclopropoxypyrimidine Research

Hyphenated Chromatography Techniques (e.g., GC-MS, LC-MS) for Purity Assessment, Impurity Profiling, and Reaction Monitoring

Hyphenated chromatographic techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable tools in the analysis of 5-Bromo-2-cyclopropoxypyrimidine. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly vital for purity assessment, impurity profiling, and real-time reaction monitoring.

Purity Assessment: The purity of a synthesized batch of this compound is critical for its downstream applications. LC-MS is a preferred method for this analysis, as it can accurately quantify the main compound and detect any impurities. acs.orgnih.gov For instance, in the analysis of similar trisubstituted pyrimidines, LC-MS is routinely used to confirm that the purity of final compounds exceeds 95%. acs.org A typical LC-MS setup for purity assessment would involve a reversed-phase column (like a C18 column) with a gradient elution using a mixture of water and an organic solvent such as acetonitrile, often with additives like formic acid or ammonia (B1221849) to improve peak shape and ionization efficiency. acs.org

Impurity Profiling: The identification and characterization of impurities are a regulatory requirement and crucial for understanding the stability and potential toxicity of a chemical compound. biomedres.usnih.gov Impurities in this compound can arise from starting materials, by-products of the synthesis, or degradation products. LC-MS/MS, a tandem mass spectrometry technique, is employed to elucidate the structures of these impurities, even at trace levels. researchgate.net For example, in the synthesis of related pyrimidine (B1678525) derivatives, impurities are often detected and characterized by their molecular weights determined through LC-MS analysis. nih.gov

Reaction Monitoring: The progress of the synthesis of this compound can be effectively monitored using hyphenated techniques. By taking small aliquots from the reaction mixture at different time intervals and analyzing them by GC-MS or LC-MS, chemists can track the consumption of reactants and the formation of the product and any intermediates or by-products. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize impurities. In the synthesis of related 5-bromopyrimidine (B23866) derivatives, GC-MS has been used to analyze reaction mixtures and identify by-products, providing crucial insights into the reaction mechanism. sci-hub.se

Table 1: Illustrative GC-MS Parameters for Analysis of a Halogenated Pyrimidine Derivative.
ParameterCondition
ColumnZB-SMS (30 m x 0.32 mm ID, 0.25 µm film thickness)
Carrier GasHelium
Injection ModeSplit
Injector Temperature250 °C
Oven ProgramInitial temp. 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS DetectorElectron Ionization (EI) at 70 eV
Mass Range50-500 m/z

High-Throughput Screening Methodologies for Rapid Chemical Library Development and Optimization

High-throughput screening (HTS) methodologies are pivotal in modern drug discovery and materials science for rapidly evaluating large numbers of compounds for a specific activity. hitgen.com In the context of this compound, HTS would be employed to explore its potential biological activities by testing it, along with a library of related analogues, against a panel of biological targets.

The process typically involves the use of automated robotic systems to handle microplates, with each well containing a different compound or a different concentration of the same compound. windows.net The assays are designed to produce a measurable signal (e.g., fluorescence, luminescence, or absorbance) that correlates with the activity of the compound. For instance, a library of pyrimidine derivatives could be screened for their ability to inhibit a particular enzyme, with active compounds identified by a change in the signal. nih.gov

The development of a chemical library around the this compound scaffold would involve parallel synthesis techniques to create a diverse set of related molecules with variations in different parts of the structure. This allows for the exploration of structure-activity relationships (SAR), which are crucial for optimizing the properties of a lead compound.

Table 2: Example of a High-Throughput Screening Cascade for Pyrimidine Derivatives.
Screening StageAssay TypePurposeTypical Throughput
Primary ScreenBiochemical (e.g., enzyme inhibition)Identify initial "hits" from a large library100,000s of compounds/day
Secondary ScreenCell-based (e.g., cytotoxicity)Confirm activity and assess cellular effects of hits1,000s of compounds/day
SAR ExpansionParallel synthesis and targeted screeningSynthesize and test analogues to improve potency and selectivity100s of compounds/week

Application of Microfluidic Synthesis and Flow Chemistry Techniques for Scalable Production and Process Control

Microfluidic synthesis and flow chemistry offer significant advantages over traditional batch processing for the production of this compound, including enhanced safety, better process control, and easier scalability. rsc.orgsioc-journal.cn These techniques involve performing chemical reactions in continuous-flowing streams within small-scale reactors, such as microfluidic chips or tubing. mdpi.com

The high surface-area-to-volume ratio in these reactors allows for excellent heat and mass transfer, leading to faster reaction times and higher yields. ineosopen.org This precise control over reaction parameters is particularly beneficial for exothermic or hazardous reactions. For the synthesis of pyrimidine derivatives, flow chemistry can enable reactions that are difficult to control in a batch setup.

Scalability is another key advantage. Instead of increasing the size of the reactor, which can be challenging and expensive, production can be scaled up by running multiple reactors in parallel or by extending the operation time. A patent for a closely related compound, 5-bromo-2-cyclopropylpyrimidine, describes a batch synthesis. google.com Adapting such a synthesis to a flow process would involve pumping the reactants through a heated reaction coil to achieve the desired transformation continuously.

Table 3: Comparison of Batch vs. Flow Chemistry for Pyrimidine Synthesis.
ParameterBatch ChemistryFlow Chemistry
Reaction Scalemg to kgmg to multi-ton (with scale-out)
Heat TransferLimited by surface areaExcellent due to high surface-area-to-volume ratio
Mass TransferDependent on stirring efficiencyRapid and efficient mixing
SafetyPotential for thermal runaway in large batchesInherently safer due to small reaction volumes
Process ControlChallenging to maintain homogeneityPrecise control over temperature, pressure, and residence time

Advanced Electrochemistry for Redox Behavior Analysis and Synthesis

Advanced electrochemical techniques can provide valuable insights into the redox behavior of this compound and offer alternative, greener synthetic routes. The bromine atom on the pyrimidine ring is an electrochemically active site, susceptible to reduction.

Redox Behavior Analysis: Cyclic voltammetry is a powerful technique to study the reduction and oxidation potentials of a molecule. For this compound, cyclic voltammetry would likely reveal an irreversible reduction wave corresponding to the cleavage of the carbon-bromine bond. umich.edu Studies on similar 2-bromopyrimidines have shown that the first reduction step is the irreversible scission of the C-Br bond. umich.edu The reduction potential would provide information about the ease of this process. The reduction potential of 2-bromopyridine, a related heterocyclic compound, has been reported to be in the range of -1.80 to -2.29 V versus a saturated calomel (B162337) electrode (SCE), indicating that a significant driving force is required for the reduction. nih.gov

Electrochemical Synthesis: Electrochemical methods can also be used for the synthesis of this compound or its derivatives. For instance, electrochemical bromination of a suitable pyrimidine precursor could be an alternative to using hazardous chemical brominating agents. Conversely, the electrochemical reduction of the bromo group can be used to synthesize the corresponding debrominated analogue, which can be useful for creating chemical diversity or for mechanistic studies. researchgate.net The electrochemical reduction of solid compounds in molten salts is another advanced technique that could potentially be applied for specific transformations. rsc.org

Table 4: Potential Electrochemical Reactions Involving this compound.
Electrochemical ProcessPotential ApplicationExpected Outcome
Cathodic ReductionSynthesis of debrominated analogueCleavage of the C-Br bond to form 2-cyclopropoxypyrimidine
Anodic OxidationPolymerization or coupling reactionsFormation of polymeric films or coupled products (reaction dependent)
Electrochemical Bromination (of precursor)Synthesis of this compoundIntroduction of a bromine atom at the 5-position of the pyrimidine ring

Future Research Directions and Unresolved Questions for 5 Bromo 2 Cyclopropoxypyrimidine

Exploration of Novel and More Sustainable Synthetic Pathways

The synthesis of 5-Bromo-2-cyclopropoxypyrimidine is not widely documented, presenting an immediate area for research. Current methodologies for similar 2-alkoxypyrimidines often rely on multi-step processes starting from precursors like 2-hydroxypyrimidine (B189755) or 2-chloropyrimidine.

A common route involves the initial synthesis of 5-bromo-2-chloropyrimidine (B32469). This intermediate is typically prepared by treating 5-bromo-2-hydroxypyrimidine (B17364) with potent chlorinating agents like phosphorus oxychloride. chemicalbook.comgoogle.com However, phosphorus oxychloride is highly toxic and its use generates significant chemical waste, making the process cumbersome and environmentally challenging. chemicalbook.com A subsequent nucleophilic substitution reaction with cyclopropanol (B106826) or sodium cyclopropoxide would yield the target compound.

Future research should prioritize the development of more sustainable and efficient synthetic routes. Key areas of exploration include:

Greener Chlorination: Investigating alternative, less hazardous chlorinating agents to replace phosphorus oxychloride in the synthesis of the 2-chloro intermediate. A patented method using hydrochloric acid and a phase-transfer catalyst like cetyltrimethylammonium chloride presents a more environmentally benign option. chemicalbook.com

Direct C-H Activation/Alkoxylation: Exploring advanced catalytic methods for the direct C-O bond formation on a 5-bromopyrimidine (B23866) core, bypassing the need for a pre-functionalized (e.g., chlorinated) starting material. This represents a more atom-economical approach.

Synthetic Step Conventional Reagent Potential Sustainable Alternative Rationale for Change
BrominationLiquid BromineTribromopyridine, N-Bromosuccinimide (NBS)Reduced toxicity and improved handling. chemicalbook.com
ChlorinationPhosphorus Oxychloride (POCl₃)Hydrochloric Acid with Phase-Transfer CatalystAvoids highly toxic reagents and harsh workups. chemicalbook.com
AlkoxylationMulti-step via 2-chloro intermediateDirect C-H AlkoxylationIncreases atom economy and reduces process steps.

Deeper Mechanistic Understanding of Its Interactions within Complex Chemical and Biological Systems

The unique combination of a bromine atom and a cyclopropoxy group on a pyrimidine (B1678525) ring suggests complex interaction capabilities that are currently not understood. The bromine atom can participate in halogen bonding—a specific non-covalent interaction that is increasingly recognized as crucial for ligand-protein binding. The cyclopropoxy group introduces conformational rigidity and unique electronic properties that can influence binding affinity and metabolic stability.

Future research should focus on elucidating these interactions through:

Co-crystallization Studies: Obtaining X-ray crystal structures of this compound bound to various protein targets (e.g., kinases, receptors) to directly visualize its binding mode and identify key interactions.

Biophysical Techniques: Employing techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to quantify the thermodynamic and kinetic parameters of its binding to biological macromolecules.

Probing Metabolic Stability: Investigating the metabolic fate of the cyclopropoxy group in liver microsome assays. The strained ring may be susceptible to specific metabolic pathways, and understanding this is critical for any potential therapeutic application. The pyrimidine scaffold itself is found in potent drugs like Macitentan, where ether linkages to the pyrimidine ring are a key structural feature. nih.gov

Identification of Novel Applications in Emerging Fields such as Sensing or Advanced Materials

Substituted pyrimidines are valuable building blocks for functional materials due to their defined electronic properties and versatile reactivity. 5-Bromo-2-fluoropyrimidine, a related compound, is used to create "push-pull" molecules for organic electronics. ossila.com The bromine atom on this compound is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the straightforward synthesis of more complex, conjugated systems.

Promising avenues for future research include:

Organic Electronics: Synthesizing novel polymers or small molecules where the this compound unit is incorporated. The cyclopropoxy group could be used to fine-tune solubility and solid-state packing, which are critical for performance in organic thin-film transistors (OTFTs) or organic light-emitting diodes (OLEDs).

Chemical Sensors: Designing and synthesizing derivatives that can act as chemosensors. rsc.org For example, coupling a fluorescent moiety to the pyrimidine core via the bromine atom could lead to sensors where binding of an analyte to a specific receptor modulates the fluorescence output.

Advanced Polymers: Using the compound as a monomer or cross-linking agent to create advanced polymers with tailored thermal or optical properties.

Addressing Gaps in Current Spectroscopic Characterization and Computational Modeling of the Compound

A significant gap in the current knowledge is the lack of comprehensive spectroscopic and computational data for this compound. This foundational information is essential for quality control, structural confirmation, and predicting the compound's behavior.

Future work must include:

Full Spectroscopic Analysis: Detailed characterization using modern techniques, including 1H NMR, 13C NMR, 2D-NMR (COSY, HSQC, HMBC), FT-IR, and high-resolution mass spectrometry (HRMS). This data is currently unavailable in public databases and is crucial for confirming the structure and purity of synthesized batches. For related compounds, NMR data is a standard method of characterization. clockss.org

Computational Modeling:

Density Functional Theory (DFT) Calculations: To determine the compound's ground-state geometry, electrostatic potential surface, and frontier molecular orbital energies (HOMO/LUMO). This would provide insights into its reactivity and potential for use in electronic materials.

Molecular Dynamics (MD) Simulations: To understand its conformational dynamics in solution and its interaction with solvent molecules or within a simulated biological environment, such as a protein binding pocket. mdpi.com

Analysis Type Data to be Acquired Purpose and Importance
Spectroscopy 1H, 13C, 2D NMR; IR; HRMSUnambiguous structure confirmation, purity assessment, quality control.
Computational Optimized geometry, electronic structure (DFT)Predict reactivity, electronic properties, and potential for halogen bonding.
Modeling Conformational analysis, interaction dynamics (MD)Understand behavior in solution and predict binding modes with biological targets. mdpi.com

Innovative Applications in Chemical Biology Tools and Pre-clinical Mechanistic Drug Discovery Research

The structure of this compound makes it an attractive fragment for use in modern drug discovery and chemical biology. nih.gov The field of chemical biology relies on small molecules to probe and modulate biological functions. eie.gr

Key future applications in this domain are:

Fragment-Based Drug Discovery (FBDD): The compound's low molecular weight and specific structural features make it an ideal candidate for FBDD libraries. Screening it against a wide range of biological targets could identify initial "hits" that can be elaborated into more potent leads.

Development of Chemical Probes: The bromine atom can be functionalized not only for potency but also to attach reporter tags (e.g., fluorophores, biotin) or photo-affinity labels. This would create chemical probes to study the compound's mechanism of action, identify its cellular targets, or visualize its distribution in cells. The use of thymidine (B127349) analogs like 5-Bromo-2'-deoxyuridine (BrdU) for DNA labeling is a well-established concept that could be adapted. nih.govscbt.combiotium.com

Scaffold for Focused Libraries: Using the bromine atom as a point of diversification, libraries of analogs can be rapidly synthesized via cross-coupling reactions. rsc.org These libraries can then be screened for activity against specific target classes, such as protein kinases, where pyrimidine-based scaffolds are prevalent. This approach is central to modern medicinal chemistry and drug discovery. mpg.de

By systematically addressing these research areas, the scientific community can fully characterize this compound and potentially unlock its utility as a valuable tool in synthesis, materials science, and the discovery of new medicines.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-cyclopropoxypyrimidine, and how can researchers ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of a halogen atom (e.g., chlorine in 5-Bromo-2-chloropyrimidine) with a cyclopropoxide group. For example, substituting the 2-chloro group in 5-Bromo-2-chloropyrimidine (CAS RN 32779-36-5) with cyclopropanol under alkaline conditions (e.g., NaH or K₂CO₃ in DMF) can yield the target compound . Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical to achieve >98% purity, as validated by HNMR and GC analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer : 1H/13C NMR is essential for confirming the cyclopropoxy substitution: the cyclopropane protons typically appear as a multiplet at δ 0.5–1.5 ppm, while the pyrimidine ring protons resonate between δ 8.0–9.0 ppm . High-resolution mass spectrometry (HRMS) and GC-MS can validate molecular weight (199.05 g/mol) and purity (>98%) . IR spectroscopy can identify C-O-C stretching vibrations (~1100 cm⁻¹) from the cyclopropoxy group .

Advanced Research Questions

Q. How does the cyclopropoxy substituent influence the electronic properties and reactivity of the pyrimidine ring in cross-coupling reactions?

  • Methodological Answer : The cyclopropoxy group is electron-donating due to its strained ring structure, which increases electron density at the pyrimidine C4 and C6 positions. This enhances reactivity in palladium-catalyzed cross-couplings (e.g., Suzuki or Sonogashira reactions). For instance, Sonogashira coupling at C4 with terminal alkynes requires careful optimization of catalysts (e.g., Pd(PPh₃)₂Cl₂/CuI) and bases (e.g., Et₃N) to avoid side reactions . Computational DFT studies (not in evidence) could further elucidate electronic effects.

Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives under varying reaction conditions?

  • Methodological Answer : Discrepancies in yields (e.g., 60–90%) often arise from solvent polarity, temperature, or catalyst loading. Systematic Design of Experiments (DoE) can identify optimal conditions:
  • Solvent : Polar aprotic solvents (DMF, DMSO) favor substitution but may promote decomposition at high temperatures.
  • Catalyst : Pd-based catalysts require strict anhydrous conditions to prevent deactivation.
  • Analysis : Use HPLC to track intermediate stability and quantify byproducts . For example, highlights tetrabutylammonium fluoride as a critical reagent for cyclization steps, which may stabilize intermediates.

Q. How can researchers mitigate competing side reactions during functionalization of this compound?

  • Methodological Answer : Competing bromine displacement or cyclopropane ring-opening can occur under harsh conditions. Mitigation strategies include:
  • Temperature Control : Limit reactions to ≤80°C to preserve the cyclopropoxy group.
  • Protecting Groups : Temporarily protect the pyrimidine N1 position with a trimethylsilyl group to direct reactivity to C4/C6 .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediate species and adjust reaction parameters dynamically.

Safety and Handling

Q. What are the critical safety considerations when handling this compound, and how should researchers mitigate acute toxicity risks?

  • Methodological Answer :
  • Storage : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition .
  • PPE : Use nitrile gloves, lab coats, and fume hoods due to acute toxicity (H301/H311) and skin irritation risks (H315) .
  • Spill Management : Neutralize spills with activated carbon or vermiculite, followed by 10% sodium thiosulfate to reduce bromine-related hazards .

Data Analysis and Validation

Q. How should researchers address discrepancies in melting point data for this compound across literature sources?

  • Methodological Answer : Reported melting points (e.g., 78–80°C in vs. 193–196°C for analogous brominated pyrimidines in ) may reflect polymorphism or impurities. Validate purity via DSC (Differential Scanning Calorimetry) and correlate with HPLC retention times. Recrystallization from toluene/hexane mixtures can isolate the most stable polymorph .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.